Mercuric sulfide (HgS), CAS 1344-48-5, is a compound of mercury and sulfur most commonly supplied and utilized in its thermodynamically stable trigonal crystalline form, α-HgS (cinnabar). This form is a direct band gap semiconductor valued in applications requiring specific optical and electronic properties, such as pigments, photodetectors, and as a precursor in specialized chemical synthesis. Its procurement over other forms or related mercury compounds is typically driven by its distinct phase stability, electronic structure, and chemical reactivity, which are critical for process control and end-product performance.
Substituting α-HgS (cinnabar) with its cubic polymorph β-HgS (metacinnabar) or with other mercury salts like mercuric oxide (HgO) is unviable for controlled applications. Each material possesses a fundamentally different combination of thermal stability, electronic band structure, and electrochemical potential. For example, the irreversible phase transition from the stable α-HgS to β-HgS above 344 °C fundamentally alters optical and electronic properties, making thermal history a critical process parameter. Similarly, replacing the sulfide anion with an oxide anion (HgO) results in a significant reduction in electrochemical capacity and changes in decomposition pathways, rendering it unsuitable as a drop-in replacement in energy storage or as a synthesis precursor where sulfide chemistry is required.
The α-HgS (cinnabar) polymorph is the thermodynamically stable form at ambient conditions and maintains its structure up to 344 °C, after which it irreversibly transforms into the β-HgS (metacinnabar) phase. This defined transition temperature makes α-HgS the required choice for any application or synthesis process operating below this thermal budget, as the phase change to β-HgS alters crystal structure, density, and electronic properties.
| Evidence Dimension | Phase Transition Temperature |
| Target Compound Data | α-HgS (Cinnabar) is stable up to 344 °C |
| Comparator Or Baseline | β-HgS (Metacinnabar) is the stable form above 344 °C |
| Quantified Difference | Defined operational thermal limit of 344 °C for α-HgS |
| Conditions | Heating in an inert or controlled atmosphere. |
This specifies a critical processing threshold, ensuring that the material's intended properties are preserved during manufacturing or application.
For applications dependent on specific light absorption or emission, the electronic structure of α-HgS provides a distinct advantage. α-HgS has a direct band gap of approximately 2.1 eV, corresponding to the red portion of the visible spectrum. This is significantly different from the wider band gap of the common semiconductor analog Cadmium Sulfide (CdS) at ~2.42 eV (yellow-orange) and the smaller band gap of the β-HgS polymorph at ~1.6 eV (near-infrared).
| Evidence Dimension | Electronic Band Gap |
| Target Compound Data | α-HgS: ~2.1 eV |
| Comparator Or Baseline | β-HgS: ~1.6 eV; Cadmium Sulfide (CdS): ~2.42 eV |
| Quantified Difference | 0.5 eV wider than β-HgS; 0.32 eV narrower than CdS |
| Conditions | Direct band gap measurement at room temperature. |
The specific 2.1 eV band gap is a non-negotiable material requirement for designing red pigments and optoelectronic devices like photodetectors tuned to that specific wavelength.
When evaluated as a potential cathode material in certain battery systems, mercuric sulfide offers a significant theoretical capacity advantage over mercuric oxide. The electrochemical reaction of HgS provides a theoretical specific capacity of approximately 448 mAh/g. In contrast, mercuric oxide (HgO), a common substitute in historical mercury batteries, has a theoretical specific capacity of only 248 mAh/g based on its respective electrochemical reaction.
| Evidence Dimension | Theoretical Specific Capacity (Gravimetric) |
| Target Compound Data | HgS: ~448 mAh/g |
| Comparator Or Baseline | HgO: ~248 mAh/g |
| Quantified Difference | ~80% higher theoretical capacity than HgO |
| Conditions | Based on theoretical calculations from molar mass and reaction stoichiometry (e.g., Li/HgS vs. Zn/HgO systems). |
For developing next-generation or specialized high-density energy storage devices, the higher charge capacity of the sulfide form makes it a more suitable starting point for research and development over the oxide.
The well-defined thermal stability of α-HgS up to 344 °C allows its use as a precursor in processes where temperature control is critical to prevent unwanted phase changes. This is essential in chemical vapor deposition (CVD), atomic layer deposition (ALD), or solution-based synthesis where the final product's properties depend on maintaining the α-phase crystal structure.
Leveraging its direct band gap of ~2.1 eV, α-HgS is the material of choice for fabricating electronic components that must specifically interact with red light (~590-650 nm). Unlike β-HgS or CdS, which have different spectral sensitivities, α-HgS enables the development of wavelength-selective photodetectors, optical switches, and filters where out-of-band rejection is critical.
In the formulation of high-performance red pigments, such as cadmium-mercury reds, the specific particle size and reactivity of α-HgS are critical. Its ability to form solid solutions with cadmium sulfide upon calcination is a key process attribute that cannot be replicated with other mercury salts, directly impacting the final color, stability, and quality of the pigment.
Irritant